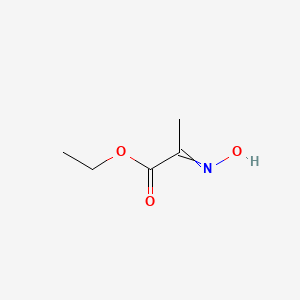
Hexanoic acid, 2-ethyl-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-ethyl-, ammonium salt is an organometallic compound with the molecular formula C₈H₁₉NO₂. It is commonly used in various industrial applications due to its unique chemical properties. This compound is a salt formed from 2-ethylhexanoic acid and ammonium hydroxide. It is known for its role as a catalyst in organic reactions and as a precursor in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoic acid, 2-ethyl-, ammonium salt can be synthesized through the reaction of 2-ethylhexanoic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium at temperatures ranging from 20°C to 65°C. The reaction time can vary from 20 to 60 minutes, depending on the desired yield and purity .
Industrial Production Methods: In industrial settings, the production of ammonium 2-ethylhexanoate often involves the use of electrochemical methods. One such method includes the reaction of metals with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive. This process is carried out in an electrolyzer, where the metal is introduced as an anode .
Chemical Reactions Analysis
Types of Reactions: Hexanoic acid, 2-ethyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylates
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of ammonium 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of intermediate complexes, which lower the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymerization reactions, it helps in the formation of polymer chains by stabilizing the reactive intermediates .
Comparison with Similar Compounds
- Nickel 2-ethylhexanoate
- Barium 2-ethylhexanoate
- Lead 2-ethylhexanoate
Comparison: Hexanoic acid, 2-ethyl-, ammonium salt is unique due to its ammonium cation, which imparts different solubility and reactivity properties compared to its metal counterparts. For instance, nickel 2-ethylhexanoate is primarily used as a catalyst in cracking heavy hydrocarbons, while ammonium 2-ethylhexanoate is more versatile in its applications across various fields .
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
azanium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3 |
InChI Key |
JQQFHYGWOCWHFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one](/img/structure/B8677283.png)




![6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B8677321.png)
![5-methyl-4-oxo-4,5,6,7-tetrahydro-2H-pyrrolo[3,4-c]pyridine-1-carbaldehyde](/img/structure/B8677336.png)
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)

![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)



